

Comparative Guide to Analytical Methods for 2-(2-Chloroethoxy)ethanol

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethanol

Cat. No.: B196239

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This guide provides a detailed comparison of validated analytical methods for the quantification of **2-(2-Chloroethoxy)ethanol** (CEE), a compound of interest in pharmaceutical manufacturing due to its potential genotoxicity. The methods discussed are primarily Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the detection of residual solvents and genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.

Data Presentation: Comparison of Validated Methods

The following table summarizes the performance characteristics of different validated analytical methods for the determination of **2-(2-Chloroethoxy)ethanol**.



Parameter	GC Method[1]	LC-MS/MS Method[2]	UHPLC-MS/MS Method[3][4]
Analyte(s)	2-(2- Chloroethoxy)ethanol (CEE), N-methyl-2- pyrrolidinone (NMP)	2-(2- Chloroethoxy)ethanol (CEE)	2-(2- Chloroethoxy)ethanol (CEE)
Matrix	Quetiapine (API)	Hydroxyzine (API and tablet dosage forms)	Quetiapine Fumarate (API)
Linearity Range	Not explicitly stated	0.56 - 7.49 ppm	Not explicitly stated, r ² > 0.9983
Correlation Coefficient (r²)	Not explicitly stated	> 0.9985	0.9983
Accuracy (% Recovery)	Excellent results reported	93.6 - 99.3%	98.1 - 114.0%
Precision	Excellent results reported	Not explicitly stated	Method is precise
Limit of Detection (LOD)	Determined	Not explicitly stated	0.070 ppm
Limit of Quantification (LOQ)	Determined	0.56 ppm	0.235 ppm
Specificity	Determined	Not explicitly stated	Method is selective
Robustness	Determined	Not explicitly stated	Not explicitly stated
Validation Guidelines	ICH Q2A and Q2B	ICH	ICH Q2(R1) and ICH M7(R1)

Experimental Protocols Gas Chromatography (GC) Method for CEE and NMP in Quetiapine[1][5]



This method utilizes direct injection for the quantitative determination of CEE and NMP in quetiapine.

- Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
- Column: DB-624 (6% cyanopropylphenyl 94% dimethylpolysiloxane), 60 m x 0.32 mm I.D.,
 1.8 μm film thickness.
- Carrier Gas: Nitrogen at a constant pressure of 120 kPa (approximately 1.56 mL/min).
- Injector:
 - Temperature: 240°C
 - Injection Volume: 1 μL
 - Split Flow: 5 mL/min
- Oven Temperature Program:
 - Initial Temperature: 150°C
 - Ramp 1: 5°C/min to 230°C
 - Ramp 2: 40°C/min to 240°C
- Detector (FID):
 - Temperature: 260°C
 - Hydrogen Flow: 47 mL/min
 - o Air Flow: 400 mL/min
- Sample Preparation: The active substance is dissolved in a suitable solvent (DMF was selected for good selectivity and sensitivity) to a known concentration.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for CEE in Hydroxyzine[2][6]

This method is designed for the estimation of CEE as a potential genotoxic impurity.

- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
- Column: C18 column.
- Mobile Phase: A binary solvent system of ammonium formate and methanol, used in a gradient elution mode.
- Detection: Mass spectrometry performed in positive ion mode with selected ion monitoring (SIM) at an m/z value corresponding to [M + NH₄]⁺.
- Sample Preparation: The API or tablet dosage form is dissolved in a suitable diluent to achieve a concentration within the validated range of the method.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for CEE in Quetiapine Fumarate[3][4]

This is a sensitive and selective method for quantifying trace levels of CEE.

- Instrumentation: Waters Acquity UHPLC system with a Waters Micromass Quattro Premier XE (MS/MS).
- Column: ACE3 C18 (100 mm × 4.6 mm × 3.0 μm).
- Mobile Phase:
 - Mobile Phase A: 0.01 M ammonium acetate in Milli-Q water.
 - Mobile Phase B: Methanol.
 - Isocratic elution with a ratio of 20:80 (v/v) of A:B.



• Flow Rate: 0.5 mL/min.

• Column Temperature: 40°C.

• Autosampler Temperature: 15°C.

• Injection Volume: 10 μL.

Detection (MS/MS):

o Ionization: Positive ion electrospray ionization (ESI+).

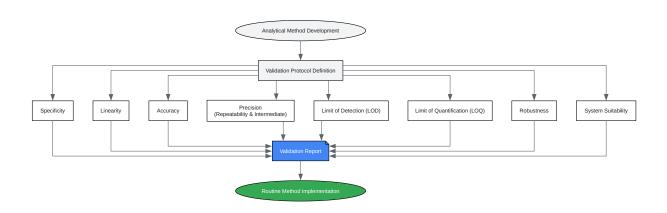
o Mode: Multiple Reaction Monitoring (MRM).

• Retention Time of CEE: Approximately 2.38 minutes.

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method, as per ICH guidelines.





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Caption: General Workflow for Analytical Method Validation.

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